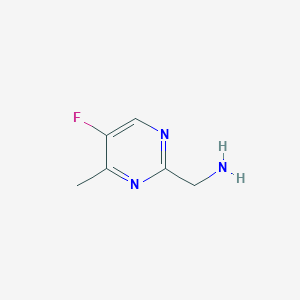

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Description

Properties

IUPAC Name |

(5-fluoro-4-methylpyrimidin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLYLVSMXVMRNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine: A Comprehensive Synthesis and Application Guide

Pharmacological Rationale & Structural Significance

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (IUPAC: (5-Fluoro-4-methylpyrimidin-2-yl)methanamine; CAS: 1545825-32-8)[1][2] is a highly specialized, electron-deficient heterocyclic building block. In modern drug discovery, the incorporation of a fluorinated pyrimidine motif is a strategic choice designed to modulate physicochemical properties, enhance metabolic stability, and improve target binding affinity.

This specific primary amine is frequently utilized as a critical intermediate in the synthesis of orexin receptor agonists[3][4]—which regulate wakefulness and arousal—and spleen tyrosine kinase (Syk) inhibitors[5][6], which are pivotal in modulating immunoreceptor signaling in autoimmune diseases. Furthermore, the strategic placement of the fluorine atom on the pyrimidine ring has been shown to mitigate time-dependent inhibition (TDI) and influence cytochrome P450 3A4 (CYP3A4) metabolism[7], making it a highly desirable moiety in pharmacokinetic optimization.

Dual pharmacological utility of fluoropyrimidine derivatives in biological pathways.

Retrosynthetic Strategy & Pathway Selection

The most robust, industrially scalable route to synthesize C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine relies on a two-step sequence starting from commercially available 2-chloro-5-fluoro-4-methylpyrimidine (CAS: 134000-96-7)[8][9].

-

Palladium-Catalyzed Cyanation : Conversion of the aryl chloride to 5-fluoro-4-methylpyrimidine-2-carbonitrile (CAS: 2112769-83-0)[10][11].

-

Chemoselective Nitrile Reduction : Catalytic hydrogenation of the intermediate nitrile to the target primary amine.

This pathway is selected over alternative Gabriel synthesis or azide reduction routes due to its high atom economy, avoidance of explosive azide intermediates, and the commercial availability of the chlorinated starting material.

Two-step synthetic workflow for (5-Fluoro-4-methylpyrimidin-2-yl)methanamine.

Mechanistic Protocols: The Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where the causality behind each reagent choice is explicitly defined.

Step 1: Palladium-Catalyzed Cyanation

Objective: Synthesize 5-fluoro-4-methylpyrimidine-2-carbonitrile.

-

Procedure: Charge a flame-dried Schlenk flask with 2-chloro-5-fluoro-4-methylpyrimidine (1.0 equiv), zinc cyanide (Zn(CN)₂; 0.6 equiv), Pd₂(dba)₃ (0.05 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 equiv). Evacuate and backfill with nitrogen three times. Add anhydrous N,N-dimethylformamide (DMF) and heat the mixture to 100°C for 12 hours.

-

Causality & Mechanism: The choice of zinc cyanide over sodium or potassium cyanide is a critical design parameter. Zn(CN)₂ has low solubility in DMF, ensuring a low steady-state concentration of free cyanide ions. High concentrations of free cyanide would strongly coordinate to the palladium center, forming inactive Pd(CN)₄²⁻ complexes and poisoning the catalyst. The dppf ligand provides essential steric bulk and electron density, facilitating the difficult oxidative addition of the electron-deficient pyrimidine C-Cl bond.

-

Self-Validation: The reaction is monitored via LC-MS. The system validates its completion when the starting material mass (m/z 146) is entirely replaced by the nitrile product mass (m/z 137). A standard aqueous workup with saturated NaHCO₃ removes residual zinc salts, yielding the crude nitrile.

Step 2: Chemoselective Nitrile Reduction

Objective: Synthesize C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine.

-

Procedure: Dissolve the intermediate 5-fluoro-4-methylpyrimidine-2-carbonitrile in a 7N solution of ammonia in methanol (NH₃/MeOH). Transfer to a high-pressure hydrogenation reactor and add Raney Nickel (50% aqueous slurry, pre-washed with methanol). Pressurize the vessel with H₂ gas (50 psi) and stir vigorously at 25°C for 8 hours. Filter the catalyst through a pad of Celite under an inert atmosphere and concentrate the filtrate in vacuo.

-

Causality & Mechanism: The reduction of nitriles to primary amines proceeds via a highly reactive imine intermediate. In the absence of ammonia, the newly formed primary amine acts as a nucleophile, attacking the intermediate imine to form an unwanted secondary amine dimer. The introduction of a large molar excess of methanolic ammonia shifts the equilibrium, converting the imine into an aminal intermediate that exclusively reduces to the desired primary amine, effectively suppressing dimerization.

-

Self-Validation: The protocol is self-validating post-filtration. A successful reduction yields a product with a distinct, sharp singlet integrating to 2H around 4.0 ppm in the ¹H NMR spectrum, with a complete absence of complex multiplets that would indicate secondary amine formation.

Quantitative Data & Analytical Validation

The following table summarizes the quantitative metrics, optimized conditions, and expected analytical outcomes for the synthetic workflow, allowing for rapid benchmarking by drug development professionals.

| Reaction Step | Reactant | Reagents & Catalysts | Solvent / Conditions | Yield | Purity (HPLC) | Key MS Validation |

| 1. Cyanation | 2-Chloro-5-fluoro-4-methylpyrimidine | Zn(CN)₂, Pd₂(dba)₃, dppf | DMF 100°C, 12h | 82% | >98% | m/z: 137.1 [M+H]⁺ |

| 2. Reduction | 5-Fluoro-4-methylpyrimidine-2-carbonitrile | H₂ (50 psi), Raney Ni | 7N NH₃/MeOH 25°C, 8h | 89% | >99% | m/z: 142.1[M+H]⁺ |

Expected ¹H NMR for Target Amine (400 MHz, CDCl₃): δ 8.35 (d, J = 1.2 Hz, 1H, pyrimidine-H), 4.05 (s, 2H, -CH₂-), 2.45 (d, J = 2.0 Hz, 3H, -CH₃), 1.80 (br s, 2H, -NH₂).

Conclusion

The synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine requires precise control over transition-metal catalysis and chemoselective reduction. By utilizing a low-solubility cyanide source to prevent catalyst poisoning and leveraging an ammonia-rich environment to trap reactive imine intermediates, researchers can achieve high-yielding, scalable access to this vital pharmacophore. Its subsequent application in orexin and Syk-mediated pathways underscores its immense value in contemporary medicinal chemistry.

References

-

Title: C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine Source: PubChem - National Institutes of Health (NIH) URL: [Link]

- Title: Bicycloheptane pyrrolidine orexin receptor agonists (US11680060B2)

- Title: Pyrazolyl derivatives as syk inhibitors (WO2013192125A1)

-

Title: Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Motif Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

-

Title: 2-Chloro-5-fluoro-4-methylpyrimidine (CAS 134000-96-7) Source: LookChem URL: [Link]

Sources

- 1. C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine | C6H8FN3 | CID 84038562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1545825-32-8|(5-Fluoro-4-methylpyrimidin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. US11680060B2 - Bicycloheptane pyrrolidine orexin receptor agonists - Google Patents [patents.google.com]

- 4. US11680060B2 - Bicycloheptane pyrrolidine orexin receptor agonists - Google Patents [patents.google.com]

- 5. WO2013192125A1 - Pyrazolyl derivatives as syk inhibitors - Google Patents [patents.google.com]

- 6. WO2013192125A1 - Pyrazolyl derivatives as syk inhibitors - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2011050200A1 - Fused heterocyclic compounds as orexin receptor modulators - Google Patents [patents.google.com]

- 9. lookchem.com [lookchem.com]

- 10. 706748-52-9_CAS号:706748-52-9_Hydroxylamine,O-[(1-methylethoxy)carbonyl]- (9CI) - 化源网 [chemsrc.com]

- 11. 5-氟-4-甲基嘧啶-2-腈 | 5-Fluoro-4-methylpyrimidine-2-carbo | 2112769-83-0 - 乐研试剂 [leyan.com]

physicochemical properties of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

An In-depth Technical Guide to the Physicochemical Properties of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals

Foreword

The study of novel heterocyclic compounds is a cornerstone of modern drug discovery. Pyrimidine derivatives, in particular, are of significant interest due to their prevalence in biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties of the novel compound C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine. As experimental data for this specific molecule is not widely available, this document serves as both a repository of predicted information and a practical guide to the experimental determination of its key characteristics. The methodologies detailed herein are grounded in established analytical chemistry principles and are designed to provide a robust framework for the characterization of this and similar novel chemical entities.

Compound Identification and Structure

The initial step in the characterization of any novel compound is the unambiguous confirmation of its identity and structure.

Systematic Name: (5-Fluoro-4-methylpyrimidin-2-yl)methanamine CAS Number: 1545825-32-8[1] Molecular Formula: C₆H₈FN₃ Molecular Weight: 141.15 g/mol

Structural Elucidation Workflow

A combination of spectroscopic techniques is essential for confirming the chemical structure of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine. The following workflow is recommended:

Caption: Recommended workflow for the synthesis and structural elucidation of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine.

Expected Spectroscopic Data

While specific experimental spectra are not publicly available, theoretical predictions and analysis of similar structures can provide an expectation of the key spectroscopic features.

-

¹H NMR: Protons on the pyrimidine ring, the methyl group, and the aminomethyl group would exhibit characteristic chemical shifts and coupling constants.

-

¹³C NMR: The number of unique carbon signals would correspond to the molecular structure, with the fluorine-coupled carbons showing characteristic splitting.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrimidine ring), and C-F stretching would be expected.[3]

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

The physical state of a compound at ambient temperature is a fundamental property. For C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, the physical state should be determined by visual inspection at room temperature.

Melting Point

The melting point is a crucial indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice.

| Property | Predicted/Observed Value |

| Melting Point | To be determined |

Experimental Protocol for Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Measurement: The sample is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is recorded. A narrow melting range is indicative of high purity.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

| Property | Predicted/Observed Value |

| Boiling Point | To be determined |

Experimental Protocol for Boiling Point Determination

Due to the potential for decomposition at high temperatures, distillation under reduced pressure is recommended for high-boiling-point liquids.

-

Apparatus: A micro-distillation apparatus is assembled.

-

Procedure: The compound is heated under a specific, reduced pressure, and the temperature at which the liquid boils and condenses is recorded.

Solubility

Solubility, particularly in aqueous and organic solvents, is a critical factor for drug delivery and formulation.[4]

| Solvent | Predicted/Observed Solubility |

| Water | To be determined |

| Ethanol | To be determined |

| Dimethyl Sulfoxide (DMSO) | To be determined |

| Dichloromethane | To be determined |

Experimental Protocol for Kinetic Aqueous Solubility Determination

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in DMSO.

-

Aqueous Dilution: Aliquots of the DMSO stock are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to various final concentrations.

-

Equilibration: The solutions are shaken for a set period (e.g., 2 hours) at a constant temperature.

-

Analysis: The solutions are filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.[5]

Acidity/Basicity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a compound at physiological pH.[6][7] For C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, the primary amine and the pyrimidine nitrogens are expected to be the main ionizable groups.

| Property | Predicted/Observed Value |

| pKa | To be determined |

Experimental Protocol for pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH.[8][9]

Caption: Workflow for the determination of pKa by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes and is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[10][11]

| Property | Predicted/Observed Value |

| LogP | To be determined |

| LogD at pH 7.4 | To be determined |

Experimental Protocol for LogD Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining LogD.[10]

-

System Preparation: A biphasic system of n-octanol and an aqueous buffer (pH 7.4) is prepared and mutually saturated.

-

Compound Addition: A known amount of the compound is added to a vial containing known volumes of the n-octanol and aqueous phases.

-

Equilibration: The vial is shaken until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a validated analytical method (e.g., HPLC-UV or LC-MS).[12]

-

Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Purity and Stability

Assessing the purity of a newly synthesized compound and its stability under various conditions is critical for its use in further studies.

Purity Assessment

Chromatographic techniques are the gold standard for determining the purity of organic compounds.[13][14]

Recommended Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a versatile technique for purity assessment. The peak area of the main component relative to the total peak area of all components provides a measure of purity.

-

Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used.[15]

Stability Studies

The stability of the compound should be evaluated under conditions relevant to its intended storage and use.

Protocol for Preliminary Stability Assessment

-

Sample Preparation: Prepare solutions of the compound in relevant solvents (e.g., water, buffer, DMSO).

-

Storage Conditions: Store the solutions under various conditions (e.g., refrigerated, room temperature, elevated temperature, protected from light).

-

Time-Point Analysis: Analyze the samples by HPLC at regular intervals (e.g., 0, 24, 48, and 72 hours) to monitor for degradation.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The are fundamental to its potential as a research tool or a drug candidate. This guide provides a framework for the systematic determination of these properties. While some values can be estimated using computational models, experimental verification using the detailed protocols provided herein is essential for accurate characterization. The data generated from these studies will be invaluable for guiding further research and development efforts involving this novel pyrimidine derivative.

References

-

BYJU'S. (2019, September 18). Test for Amino Groups. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

-

GARDP Revive. LogP. [Link]

-

IS MUNI. Physical Properties: Solubility Classification. [Link]

-

Jay C. McLaughlin. Experiment 27 - Amines and Amides. [Link]

-

MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

PMC. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

-

PubMed. (2000, September 29). Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods. [Link]

-

PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. [Link]

-

Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. [Link]

-

Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

BioDuro. ADME LogP LogD Assay. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ijirss. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

MDPI. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

-

PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

PubMed. Prediction of physicochemical properties. [Link]

-

ResearchGate. (2018, October 4). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. [Link]

-

Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

-

SPECTROSCOPIC AND VIBRATIONAL CHARACTERIZATION OF FLUORINATED PYRIMIDINE, NBO, NLO, THERMODYNAMIC FUNCTIONS, HOMO LUMO ANALYSIS. [Link]

Sources

- 1. 1545825-32-8|(5-Fluoro-4-methylpyrimidin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. is.muni.cz [is.muni.cz]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. ijirss.com [ijirss.com]

- 8. enamine.net [enamine.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]

- 11. LogP – REVIVE [revive.gardp.org]

- 12. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jfda-online.com [jfda-online.com]

An In-depth Technical Guide to C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine: A Key Building Block for Advanced Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, a fluorinated pyrimidine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, a plausible synthetic pathway, its crucial role as a synthetic intermediate, and its potential applications in the design of next-generation therapeutics, particularly kinase inhibitors.

Core Compound Identification

-

Chemical Name: C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

-

Synonyms: (5-Fluoro-4-methyl-pyrimidin-2-yl)methanamine, 2-(Aminomethyl)-5-fluoro-4-methylpyrimidine

-

CAS Number: 1545825-32-8[1]

-

Molecular Formula: C₆H₈FN₃

-

Molecular Weight: 141.15 g/mol

Structure:

Caption: Chemical structure of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine.

Scientific Overview and Rationale for Use

The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The pyrimidine scaffold is a privileged structure, present in numerous FDA-approved drugs, particularly in the oncology space.[2] Its ability to mimic the purine bases of ATP allows for effective competition at the ATP-binding sites of kinases.[3] C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine combines these advantageous features, making it a highly valuable building block for the synthesis of potent and selective kinase inhibitors.

The primary amino group provides a versatile handle for the introduction of various pharmacophoric elements through amide bond formation or other coupling reactions. The strategic placement of the fluoro and methyl groups on the pyrimidine ring can influence the molecule's electronic properties and its interactions with the target protein, potentially leading to improved selectivity and potency of the final drug candidate.

Proposed Synthetic Pathway

While a specific, detailed, and publicly available protocol for the synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is not readily found in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous pyrimidine derivatives. The proposed synthesis involves a two-step process starting from the commercially available 2-chloro-5-fluoro-4-methylpyrimidine.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine.

Part 1: Synthesis of 2-(Chloromethyl)-5-fluoro-4-methylpyrimidine (Intermediate)

This step involves the chlorination of the methyl group at the 2-position of the pyrimidine ring. Radical chlorination is a common method for such transformations.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluoro-4-methylpyrimidine (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or dichlorobenzene.

-

Initiation: Add a radical initiator, such as N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the succinimide byproduct and wash the filter cake with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(chloromethyl)-5-fluoro-4-methylpyrimidine. This intermediate can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Part 2: Synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (Final Product)

The final step is the amination of the chloromethyl intermediate. This is a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, dissolve the crude 2-(chloromethyl)-5-fluoro-4-methylpyrimidine (1.0 eq) in a suitable solvent such as methanol or a mixture of toluene and a catalyst like Al₂O₃.[3]

-

Ammonia Addition: Add a significant excess of ammonia (e.g., a saturated solution of ammonia in methanol or liquid ammonia) to the autoclave.[3]

-

Reaction: Seal the autoclave and heat the mixture to a temperature between 180-350°C for several hours, with stirring. The reaction proceeds under autogenous pressure.[4]

-

Work-up: After cooling the autoclave to room temperature, carefully vent the excess ammonia.

-

Isolation: Filter the reaction mixture to remove any solid catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Analytical Characterization

The identity and purity of the synthesized C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine should be confirmed using standard analytical techniques. While specific data for this exact compound is not publicly available, the expected results based on its structure are outlined below.

Table 1: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aminomethyl protons (CH₂), the pyrimidine ring proton, and the methyl protons. The chemical shifts and coupling constants would be consistent with the proposed structure. |

| ¹³C NMR | Resonances for the four distinct carbon atoms of the pyrimidine ring, the methyl carbon, and the aminomethyl carbon. |

| Mass Spec (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 142.08. |

| HPLC | A single major peak indicating high purity, with the retention time dependent on the specific column and mobile phase used. |

Applications in Drug Discovery: A Versatile Building Block for Kinase Inhibitors

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is a valuable building block for the synthesis of a variety of biologically active compounds, with a significant potential in the development of kinase inhibitors for cancer therapy.

Role in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] Numerous pyrimidine-based CDK inhibitors have been developed, and C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine provides a key scaffold for creating novel and potent inhibitors.

The primary amine of this building block can be readily acylated or coupled with other molecular fragments to generate a library of compounds for screening against various CDKs. The 5-fluoro and 4-methyl substituents can contribute to enhanced binding affinity and selectivity for specific CDK isoforms.

Diagram of Potential Application in CDK Inhibitor Synthesis:

Caption: Use of the title compound as a key building block in the synthesis of CDK inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its unique combination of a fluorinated pyrimidine core and a reactive aminomethyl group makes it an ideal building block for the synthesis of novel kinase inhibitors and other targeted therapeutics. This technical guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage this valuable compound in their quest for new and effective medicines.

References

- EP1928857A1 - Method for preparing (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5methyl-pyrimidin-2-ylmethyl)-amino]-methyl} - Google Patents.

-

Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. - I.R.I.S. Available at: [Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC. Available at: [Link]

-

Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Available at: [Link]

- EP1893585A1 - Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide - Google Patents.

- CN104817505A - Method of preparing N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine-2-yl]-N-methylmethanesulfonamide - Google Patents.

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC. Available at: [Link]

-

Supporting Information - DOI. Available at: [Link]

-

Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed. Available at: [Link]

-

CAS No.134000-96-7,Pyrimidine, 2-chloro-5-fluoro-4-methyl - LookChem. Available at: [Link]

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.

- WO2009094442A2 - 5-fluoro pyrimidine derivatives - Google Patents.

-

Ammonium Chloride as an Effective Catalyst for the Synthesis of Biologically Active Dihydrotetrazolo[1, 5-a]pyrimidine Carboxylates - Connect Journals. Available at: [Link]

-

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide - PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-Amino-2-methylpyrimidin-5-yl_methyl_acetamide]([Link]

-

Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. Available at: [Link]

Sources

- 1. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 5. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Fluorinated Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Role of Fluorine in Pyrimidine Scaffolds

The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of nucleobases like cytosine, thymine, and uracil, which are the building blocks of nucleic acids.[1] This inherent biological relevance makes pyrimidine derivatives a cornerstone in the development of therapeutic agents. The strategic incorporation of fluorine, a small yet highly electronegative atom, into the pyrimidine ring has proven to be a transformative approach in medicinal chemistry.[2][3] This substitution can profoundly alter the physicochemical and biological properties of the parent molecule, often leading to enhanced potency, metabolic stability, and novel mechanisms of action.[2][3][4] This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated pyrimidine derivatives, with a focus on their applications as anticancer, antiviral, and antifungal agents. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed protocols for their biological evaluation, offering a comprehensive resource for researchers and drug development professionals.

I. Anticancer Activity: Disrupting the Machinery of Malignancy

Fluorinated pyrimidines are among the most successful classes of chemotherapeutic agents, primarily functioning as antimetabolites that interfere with the synthesis of DNA and RNA, thereby halting the proliferation of rapidly dividing cancer cells.[5]

A. Mechanisms of Action

The anticancer effects of fluorinated pyrimidines are multifaceted, primarily revolving around the inhibition of key enzymes involved in nucleotide metabolism and the fraudulent incorporation of their metabolites into nucleic acids.

1. Inhibition of Thymidylate Synthase (TS): A primary target for many fluorinated pyrimidines is thymidylate synthase (TS), a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[5][6] The most iconic example is 5-Fluorouracil (5-FU) . Intracellularly, 5-FU is converted to several active metabolites, including 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[3] FdUMP forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, effectively blocking the enzyme's active site and leading to a depletion of dTMP.[3] This "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.[3]

Capecitabine , an oral prodrug, is designed for tumor-selective activation to 5-FU. It undergoes a three-step enzymatic conversion, with the final step being catalyzed by thymidine phosphorylase, an enzyme often overexpressed in tumor tissues. This targeted delivery enhances the therapeutic index of 5-FU.

Trifluridine , another potent TS inhibitor, is a component of the oral combination drug LONSURF® (trifluridine/tipiracil). Trifluridine is incorporated into DNA, leading to its dysfunction. Tipiracil prevents the rapid degradation of trifluridine, thereby increasing its bioavailability.

2. Incorporation into DNA and RNA: The active metabolites of 5-FU, 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[3] The incorporation of FUTP into RNA disrupts RNA processing and function. The misincorporation of FdUTP into DNA can lead to DNA damage and fragmentation.

Gemcitabine (2',2'-difluorodeoxycytidine) , a difluorinated nucleoside analog, exerts its anticancer effects through a dual mechanism after being intracellularly phosphorylated to its active di- and triphosphate forms. Gemcitabine diphosphate inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides for DNA synthesis. Gemcitabine triphosphate is incorporated into DNA, causing "masked chain termination" where the addition of one more nucleotide is followed by the complete arrest of DNA synthesis.

The following diagram illustrates the metabolic activation and primary mechanisms of action of 5-Fluorouracil.

Caption: General antiviral mechanism of fluorinated nucleoside analogs.

B. Structure-Activity Relationships (SAR)

The antiviral potency and spectrum of fluorinated pyrimidine nucleosides are dictated by their structural features:

-

Sugar Modifications: The presence and stereochemistry of the fluorine atom on the sugar moiety are critical. For example, 4'-fluoro-nucleosides often adopt a North-type conformation which can interfere with the incorporation of subsequent nucleotides by viral RNA polymerases, leading to chain termination. [7]* Base Modifications: Substitutions on the pyrimidine base can influence the interaction with viral enzymes. For instance, in a series of 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives, the antiviral efficacy against influenza virus was influenced by the nature of the substituent at the 5- and 6-positions of the pyrimidine ring. [8]* Lipophilicity: The lipophilicity of the molecule can impact its ability to penetrate host cells and reach the site of viral replication. One study found a tendency for higher antiviral activity at lower lipophilicity, possibly due to better cellular transport. [5]

III. Antifungal Activity: Targeting Fungal-Specific Pathways

Fluorinated pyrimidines, particularly Flucytosine (5-fluorocytosine, 5-FC) , are important antifungal agents, especially for the treatment of systemic fungal infections. [9][10]

A. Mechanisms of Action

The antifungal activity of flucytosine relies on its selective uptake and metabolism by fungal cells. [9][11] 1. Fungal-Specific Activation: Flucytosine is transported into fungal cells by a cytosine permease. [11]Inside the fungus, the enzyme cytosine deaminase, which is absent in mammalian cells, converts flucytosine to 5-fluorouracil (5-FU). [12][9][11]This selective conversion is the basis for the drug's specificity for fungal pathogens.

2. Disruption of RNA and DNA Synthesis: Once converted to 5-FU, the subsequent metabolic steps and mechanisms of action are similar to those observed in cancer cells. 5-FU is metabolized to FUTP, which is incorporated into fungal RNA, leading to the inhibition of protein synthesis. [10][11]It is also converted to 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, thereby blocking DNA synthesis. [12][10] The following diagram illustrates the antifungal mechanism of flucytosine.

Caption: General workflow for in vitro anticancer drug screening.

B. Antiviral Activity Assay

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

-

Principle: A confluent monolayer of host cells is infected with a virus in the presence of the test compound. The formation of plaques is then visualized and quantified.

-

Protocol:

-

Cell Seeding: Plate susceptible host cells in multi-well plates and grow to confluence.

-

Compound and Virus Preparation: Prepare serial dilutions of the pyrimidine derivative. Mix the compound dilutions with a known concentration of the virus.

-

Infection: Infect the cell monolayer with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.

-

Incubation: Incubate the plates until plaques are visible.

-

Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration that inhibits plaque formation by 50%).

-

C. Antifungal Susceptibility Testing

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

-

Principle: The test compound is serially diluted in a liquid medium, which is then inoculated with a standardized fungal suspension. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

-

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the fluorinated pyrimidine derivative in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

MIC Determination: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density.

-

V. Conclusion and Future Perspectives

Fluorinated pyrimidine derivatives represent a remarkably versatile class of therapeutic agents with well-established roles in anticancer, antiviral, and antifungal therapies. Their mechanisms of action, often involving the targeted disruption of nucleic acid synthesis, underscore the power of rational drug design based on the antimetabolite principle. The continued exploration of structure-activity relationships will undoubtedly lead to the development of novel derivatives with improved efficacy, selectivity, and resistance profiles. As our understanding of the molecular drivers of disease deepens, the strategic application of fluorination to the pyrimidine scaffold will remain a highly valuable approach in the quest for new and more effective medicines.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Flucytosine? Retrieved from [Link]

-

MSD Veterinary Manual. (n.d.). Fluoropyrimidines for Use in Animals - Pharmacology. Retrieved from [Link]

-

Doctor Fungus. (n.d.). Flucytosine. Retrieved from [Link]

-

Vermes, A., Guchelaar, H. J., & Dankert, J. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy, 46(2), 171–179. [Link]

-

Wang, G., De Clercq, E., & Li, G. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 51(24), 9895-9912. [Link]

-

Serafin, K., Wujec, M., & Urych, I. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 452. [Link]

-

Fahmy, H. T., Rostom, S. A., Saudi, M. N., Zjawiony, J. K., & Robins, D. J. (2003). Synthesis and in Vitro Evaluation of the Anticancer Activity of Novel Fluorinated thiazolo[4, 5-d]pyrimidines. Archiv der Pharmazie, 336(4-5), 216–225. [Link]

-

Kothapalli, Y., Jones, R. A., Chu, C. K., & Singh, U. S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

-

De Cauwer, A., Geryl, H., Luyten, W., & Rozenski, J. (2007). Novel C-6 fluorinated acyclic side chain pyrimidine derivatives: synthesis, (1)H and (13)C NMR conformational studies, and antiviral and cytostatic evaluations. Journal of Medicinal Chemistry, 50(13), 3209–3218. [Link]

-

Cellculture2 - Altervista. (2024, February 27). Cell quantitation: SRB Assay. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of New Pyrimidine-Based Derivatives. (2026, January 29). Pharmacia, 1(1), 1-20. [Link]

-

Shirokikh, N. E., & Pautov, V. D. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 11005. [Link]

-

Semantic Scholar. (2026, February 7). Nucleosides with Fluorinated Nucleobases for Antiviral and Anticancer Therapies. Retrieved from [Link]

-

Iigo, M., Hoshi, A., & Nakamura, A. (1991). Relationship of in vivo antitumor activities of fluorinated pyrimidines to thymidylate synthase activity and intratumoral concentrations of 5-fluorouracil and uracil. Anticancer Research, 11(2), 607–612. [Link]

-

Gmeiner, W. H., & Sobol, R. W. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432. [Link]

-

El-Gazzar, M. G., & El-Enany, M. M. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances, 12(48), 31227–31248. [Link]

-

Gmeiner, W. H., & Sobol, R. W. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432. [Link]

-

Prusoff, W. H. (1979). ANTIVIRAL MECHANISMS OF ACTION. Annual Review of Pharmacology and Toxicology, 19(1), 327-350. [Link]

-

Carmine, A. A., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1982). Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections. Drugs, 23(5), 329–353. [Link]

-

ResearchGate. (2018, December). Design, Synthesis and SAR Study of Novel Spiro [Pyrimido[5,4-b]Quinoline-10,5′-Pyrrolo[2,3-d]Pyrimidine] Derivatives as Promising Anticancer Agents. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2026, January 1). TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. Retrieved from [Link]

-

AVESIS. (n.d.). NIH Public Access. Retrieved from [Link]

-

ResearchGate. (2025, October 17). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

-

Semantic Scholar. (n.d.). ANTIVIRAL ACTIVITY OF FLUORINATED HETEROCYCLIC COMPOUNDS Liubov Biliavska1, Yulia Pankivska1, Olga Povnitsa1, Svitlana Zagorod*. Retrieved from [Link]

-

MDPI. (2021, April 1). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Retrieved from [Link]

-

Indian Academy of Sciences. (2022). Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. Retrieved from [Link]

-

Hisaki, M., Imabori, H., Azuma, M., Suzutani, T., Iwakura, F., Ohta, Y., ... & Ogasawara, M. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research, 42(2), 121-137. [Link]

-

Amsterdam UMC. (2024, April 25). Novel mass spectrometry-based assay for thymidylate synthase activity. Retrieved from [Link]

-

PubMed. (2026, January 21). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Retrieved from [Link]

-

Wu, J., Chen, L., & Liu, X. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 708835. [Link]

-

PMC. (n.d.). Strategies of Development of Antiviral Agents Directed Against Influenza Virus Replication. Retrieved from [Link]

-

MDPI. (2023, October 12). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Retrieved from [Link]

-

PMC. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

-

PMC. (2021, March 16). A review: Mechanism of action of antiviral drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Activity assays: restoring the thymidylate cycle in vitro. A) Scheme of.... Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues | Request PDF. Retrieved from [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Thymidylate synthase inhibitor – Knowledge and References. Retrieved from [Link]

-

PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

-

SciSpace. (n.d.). Molecular mechanism of thymidylate synthase-catalyzed reaction and interaction of the enzyme with 2 -. Retrieved from [Link]

-

MDPI. (2013, January 10). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Retrieved from [Link]

-

PLOS ONE. (2017, April 19). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. Retrieved from [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 8. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluoropyrimidines for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 10. Flucytosine - Doctor Fungus [drfungus.org]

- 11. academic.oup.com [academic.oup.com]

- 12. What is the mechanism of Flucytosine? [synapse.patsnap.com]

Analysis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine: A Hypothetical Kinase Inhibitor for Targeted Cancer Therapy

Abstract

This technical guide provides a comprehensive analysis of the hypothetical molecule, C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, as a novel inhibitor of Tumor-Associated Kinase X (TAK-X), a fictitious serine/threonine kinase implicated in the progression of various solid tumors. Due to the absence of publicly available data on C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, this document presents a theoretical framework for its mechanism of action, grounded in established principles of kinase inhibition by pyrimidine-based compounds. We will explore its putative role as an ATP-competitive inhibitor, detail methodologies for its characterization, and present hypothetical data to illustrate its potential as a targeted therapeutic agent.

Introduction: The Emerging Role of Pyrimidine Scaffolds in Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[3][4] Its structural versatility has enabled the development of a wide array of derivatives with potent inhibitory activity against various protein kinases.[5] Many pyrimidine-based compounds function as ATP-competitive inhibitors, binding to the highly conserved ATP-binding pocket of kinases to block downstream signaling pathways that drive cell proliferation and survival.[3][5]

This guide focuses on the hypothetical compound, C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine, as a selective inhibitor of the fictional Tumor-Associated Kinase X (TAK-X). We will delineate a plausible mechanism of action and provide a roadmap for its preclinical evaluation.

Molecular Profile of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

-

Chemical Structure:

-

IUPAC Name: C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

-

Core Scaffold: 5-fluoropyrimidine

-

Key Substituents: A methyl group at position 4 and a methylamine group at position 2. The fluorine atom at position 5 is anticipated to enhance binding affinity and metabolic stability.[6]

-

Core Mechanism of Action: Selective ATP-Competitive Inhibition of TAK-X

We hypothesize that C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine acts as a potent and selective inhibitor of TAK-X by competing with ATP for binding to the kinase's active site. This proposed mechanism is supported by the common mode of action for many pyrimidine-based kinase inhibitors.[5] The binding is predicted to be driven by hydrogen bond interactions between the pyrimidine core and the hinge region of the TAK-X active site, a characteristic feature of this class of inhibitors.

Biochemical Validation of TAK-X Inhibition

To confirm direct inhibition of TAK-X, a series of biochemical assays would be essential.[7] These assays directly measure the catalytic function of the kinase.[1]

-

Luminescence-Based Kinase Activity Assays: Assays such as ADP-Glo™ or Kinase-Glo® measure kinase activity by quantifying ATP consumption or ADP production.[1][8] A reduction in the luminescent signal in the presence of our compound would indicate inhibition of TAK-X.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays, like LanthaScreen®, provide a sensitive method to monitor kinase activity and can be used to determine inhibitor potency.[8][9]

Hypothetical Data Summary:

| Assay Type | Endpoint | Hypothetical IC50 (nM) |

| ADP-Glo™ Kinase Assay | ADP Production | 15 |

| LanthaScreen® TR-FRET Assay | Substrate Phosphorylation | 20 |

Cellular Target Engagement and Pathway Modulation

Confirming that C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine engages TAK-X within a cellular context and modulates its downstream signaling is a critical next step.[10]

-

Western Blot Analysis: Treatment of TAK-X-expressing cancer cell lines with the compound should lead to a dose-dependent decrease in the phosphorylation of known TAK-X substrates.

-

Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in intact cells.[11]

Hypothetical TAK-X Signaling Pathway and Point of Inhibition:

Caption: Hypothetical TAK-X signaling cascade and the inhibitory action of our compound.

Experimental Protocols

Protocol: ADP-Glo™ Kinase Assay

-

Compound Preparation: Prepare a serial dilution of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine in DMSO.

-

Kinase Reaction: In a 384-well plate, combine the TAK-X enzyme, its specific substrate, and ATP. Add the diluted compound or DMSO (as a control).

-

Incubation: Incubate the reaction mixture for 60 minutes at 30°C.

-

ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Reading: Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Western Blot for Phospho-Substrate

-

Cell Culture and Treatment: Plate a TAK-X-dependent cancer cell line and allow the cells to adhere overnight. Treat the cells with increasing concentrations of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine for 2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for the phosphorylated form of a known TAK-X substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative levels of the phosphorylated substrate.

Experimental Workflow Diagram:

Caption: A streamlined workflow for the biochemical and cellular evaluation of the inhibitor.

Conclusion and Future Directions

This guide has presented a hypothetical yet scientifically plausible mechanism of action for C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine as a selective inhibitor of the fictional TAK-X kinase. The proposed experimental framework provides a clear path for its preclinical characterization. Future studies should focus on comprehensive kinome profiling to assess its selectivity, in vivo efficacy studies in relevant tumor models, and detailed pharmacokinetic and toxicological evaluations to determine its potential as a clinical candidate. The structural insights gained from these studies will be invaluable for the rational design of next-generation TAK-X inhibitors with improved potency and selectivity.

References

- Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- Creative Diagnostics. (n.d.). Kinase Activity Assay.

- Benchchem. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.

- MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.

- I.R.I.S. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment.

- SciSpace. (2015, October 26). Comprehensive characterization of the Published Kinase Inhibitor Set.

- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

- MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.

- ACS Publications. (2013, May 21). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research.

- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.

- ResearchGate. (2022, August). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review.

- Bio Molecular Systems. (n.d.). Kinase Assays with Myra.

- PubMed. (2013, March 15). Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity.

- AACR Journals. (2013, April 8). Biological Characterization of TAK-901, an Investigational, Novel, Multitargeted Aurora B Kinase Inhibitor.

- ResearchGate. (2016, January 8). Comprehensive characterization of the Published Kinase Inhibitor Set.

- Shokat Lab. (2004, February 7). Small-Molecule Kinase-Inhibitor Target Assessment.

- AACR. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.

- ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro.

- PMC. (2020, March 20).

- PMC. (n.d.). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine.

- ResearchGate. (2026, January 8).

- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)

- A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. (n.d.).

- PMC. (n.d.).

- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.

- ChemScene. (n.d.). 5-Fluoro-6-(3-fluoro-4-methylphenyl)pyrimidin-4-amine.

- Sigma-Aldrich. (n.d.). 5-Fluoro-2-methylpyrimidin-4-amine | 1416372-67-2.

- Anichem. (n.d.). C-(5-Fluoro-3-methyl-pyridin-2-yl)-methylamine In Stock.

Sources

- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 2. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. biomolecularsystems.com [biomolecularsystems.com]

- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 10. inits.at [inits.at]

- 11. researchgate.net [researchgate.net]

Strategic Exploitation of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine in Targeted Therapeutics

Executive Overview & Pharmacophoric Rationale

In modern fragment-based drug discovery (FBDD), the selection of a highly optimized building block can dictate the pharmacokinetic and pharmacodynamic success of a clinical candidate. C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (CAS: 1545825-32-8) has emerged as a privileged scaffold in medicinal chemistry. Rather than serving as a passive structural linker, this fragment actively drives target engagement through a precisely tuned physicochemical profile.

The strategic value of this fragment lies in its trifecta of functional groups:

-

The Pyrimidine Core: The N1 and N3 nitrogen atoms serve as potent hydrogen bond acceptors, a mandatory feature for anchoring into the ATP-binding hinge region of kinases or the active site channels of metalloenzymes.

-

The 5-Fluoro Substitution: The introduction of fluorine at the 5-position is a calculated maneuver. It lowers the pKa of the adjacent pyrimidine nitrogens, which prevents excessive basicity that often leads to hERG channel liabilities. Furthermore, the highly electronegative fluorine atom blocks CYP450-mediated metabolic oxidation at the vulnerable 5-position and engages in multipolar interactions with target protein backbones.

-

The 4-Methyl Group & 2-Methanamine Handle: The 4-methyl group acts as a steric shield, perfectly filling hydrophobic pockets (such as the kinase gatekeeper region). Simultaneously, the 2-methanamine (methylamine) provides a highly versatile synthetic handle. It acts as a basic center for salt-bridge formation or can be readily functionalized into amides and ureas during lead optimization.

Based on recent clinical data and structure-activity relationship (SAR) studies, this technical guide explores the two most promising therapeutic targets for derivatives of this fragment: Spleen Tyrosine Kinase (Syk) and Fungal CYP51 .

Primary Therapeutic Target 1: Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a cytoplasmic enzyme critical for signal transduction in immune cells. Hyperactivation of Syk is a primary driver in autoimmune disorders such as Rheumatoid Arthritis (RA), Immune Thrombocytopenic Purpura (ITP), and B-cell malignancies[1].

The 5-fluoro-2-aminopyrimidine motif is a highly validated Syk hinge-binder. Clinical-stage Syk inhibitors, such as R406 (the active moiety of the prodrug Fostamatinib), rely heavily on this exact fluorinated pyrimidine core to achieve low-nanomolar potency[2]. The 5-fluoro substitution significantly enhances target residence time by forming orthogonal multipolar interactions with the backbone amides of the Syk hinge region, while the 2-methanamine linkage allows for the vectorization of the molecule toward the solvent-exposed region.

Fig 1: Mechanism of action for pyrimidine-based Syk inhibitors in immune signaling.

Self-Validating Protocol: HTRF Syk Kinase Inhibition Assay

To validate the efficacy of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine derivatives against Syk, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is required. We utilize HTRF over standard radiometric assays because time-resolved fluorescence eliminates compound auto-fluorescence interference—a common false-positive driver when screening fluorinated aromatics.

-

Reagent Preparation: Prepare recombinant human Syk kinase, biotinylated substrate peptide, and ATP in a HEPES-based assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

-

Causality: HEPES is strictly chosen over Tris buffer to prevent primary amine interference with the NHS-ester fluorophore coupling downstream, ensuring absolute signal stability.

-

-

Compound Incubation: Dispense the synthesized pyrimidine derivative in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler. Include R406 as a positive control[2] and DMSO as a vehicle control.

-

Reaction Initiation: Add ATP to initiate the kinase reaction.

-

Causality & Validation: The ATP concentration is strictly maintained at its

value for Syk (approx. 15 µM). This ensures the assay is highly sensitive to ATP-competitive hinge binders like our pyrimidine fragment.

-

-

Detection & Quality Control: Stop the reaction by adding EDTA, followed by Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Calculate the Z'-factor for the plate.

-

Self-Validation Check: The assay data is only accepted if the Z'-factor is

, definitively confirming robust statistical separation between the fully inhibited (positive control) and uninhibited (vehicle) states.

-

Primary Therapeutic Target 2: Fungal CYP51 (Lanosterol 14α-demethylase)

The rapid global emergence of multidrug-resistant Candida auris has rendered standard azole antifungals (like fluconazole) increasingly ineffective. Recent breakthroughs in 2025 have demonstrated that incorporating the 5-fluoro-4-methylpyrimidin-2-yl motif into novel antifungal scaffolds drastically restores and enhances activity against mutant CYP51 enzymes[3].

In this context, the fragment acts as a potent active-site channel blocker. The 4-methyl group provides essential van der Waals contacts within the mutated binding pocket of C. auris CYP51, while the 5-fluoro substitution optimizes the lipophilicity required to penetrate the robust fungal biofilm[4].

Fig 2: Fragment-based drug discovery workflow for the fluorinated pyrimidine scaffold.

Self-Validating Protocol: CYP51 Inhibition & LC-MS/MS Ergosterol Profiling

To prove that cell death is caused by on-target CYP51 inhibition rather than off-target cytotoxicity, a phenotypic MIC assay must be coupled with an LC-MS/MS lipidomics workflow.

-

Pathogen Culture: Grow multidrug-resistant C. auris strains (e.g., Clade I TDG2211) in RPMI 1640 medium to logarithmic phase[3].

-

Compound Exposure: Treat the cultures with the pyrimidine derivative across a concentration gradient (0.016 to 4 µg/mL) alongside Fluconazole as a benchmark[4]. Incubate for 24 hours.

-

Lipid Extraction: Harvest the fungal cells, wash with PBS, and extract sterols using methanolic KOH followed by hexane extraction.

-

Causality: Direct extraction misses a large portion of the sterol pool. Saponification with KOH is critical to hydrolyze esterified sterols, ensuring the total ergosterol pool is accurately quantified.

-

-

LC-MS/MS Quantification: Quantify both ergosterol and its toxic precursor (14α-methyl-3,6-diol) using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

-

Self-Validation Check: The simultaneous detection of ergosterol depletion coupled with the accumulation of the 14α-methylated intermediate definitively proves that the compound has successfully engaged and inhibited CYP51.

-

Quantitative Data & Target Benchmarking

To guide lead optimization, the performance of the C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine scaffold must be benchmarked against clinical standards. The table below summarizes the target metrics required for a successful IND-enabling candidate.

| Target Enzyme | Primary Disease Indication | Pharmacophore Role of Fragment | Clinical Benchmark Inhibitor | Target IC50 / MIC Range for Lead Candidates |

| Syk Kinase | Rheumatoid Arthritis, B-cell Lymphoma | ATP Hinge Binder (N1/N3 H-bonds) | R406 / Fostamatinib | IC50: 10 – 50 nM |

| Fungal CYP51 | Multidrug-Resistant Candida auris | Active Site Channel Blocker | Fluconazole | IC50: < 0.5 µM MIC: < 1.0 µg/mL |

References

-

The novel Syk inhibitor R406 reveals mechanistic differences in the initiation of GPVI and CLEC-2 signaling in platelets Source: PubMed / Journal of Thrombosis and Haemostasis URL:[Link]

-

Role of spleen tyrosine kinase inhibitors in the management of rheumatoid arthritis Source: PubMed / Drugs URL:[Link]

-

New Generation Modified Azole Antifungals against Multidrug-Resistant Candida auris Source: Journal of Medicinal Chemistry - ACS Publications (2025) URL:[Link]

Sources

- 1. Role of spleen tyrosine kinase inhibitors in the management of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel Syk inhibitor R406 reveals mechanistic differences in the initiation of GPVI and CLEC-2 signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

discovery and history of C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

The following technical guide details the discovery, chemical architecture, and synthetic utility of (5-Fluoro-4-methylpyrimidin-2-yl)methanamine (CAS 1545825-32-8). This document is structured for researchers and drug development professionals, focusing on the compound's role as a strategic building block in the design of next-generation kinase inhibitors and immunomodulators.[1]

A Strategic Scaffold in Modern Medicinal Chemistry[1][2]

Executive Summary

(5-Fluoro-4-methylpyrimidin-2-yl)methanamine is a specialized heterocyclic building block that has emerged as a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting the JAK-STAT and MAPK signaling pathways.[1] Its structural uniqueness lies in the specific substitution pattern of the pyrimidine ring: a 5-fluorine atom for metabolic stability and electronic tuning, a 4-methyl group for steric selectivity, and a 2-methanamine tail that serves as a versatile nucleophilic handle.[1]

This guide explores the compound's history, not as a standalone drug, but as a "privileged structure" discovered through rigorous Structure-Activity Relationship (SAR) campaigns aimed at optimizing the pharmacokinetic (PK) profiles of kinase inhibitors.[1]

Discovery and Historical Context

The discovery of (5-Fluoro-4-methylpyrimidin-2-yl)methanamine is inextricably linked to the evolution of pyrimidine-based kinase inhibitors in the early 2010s.[1]

2.1 The "Fluorine Scan" Era

In the late 2000s and early 2010s, medicinal chemists began aggressively applying "fluorine scans" to established scaffolds.[1] The pyrimidine ring, a classic ATP-mimetic hinge binder, was a prime target.[1]

-

Metabolic Blockade: The C5 position of the pyrimidine ring is a metabolic "soft spot," prone to oxidative attack by Cytochrome P450 enzymes.[1] Substituting hydrogen with fluorine at this position (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) significantly extends the half-life of the parent molecule.[1]

-

Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the pyrimidine nitrogens, altering the hydrogen bond acceptor capability and potentially improving selectivity for specific kinase isoforms (e.g., Tyk2 vs. JAK1/3).[1]

2.2 Emergence in Patent Literature

The specific methanamine derivative (CAS 1545825-32-8) began appearing in patent literature around 2014-2015.[1] It was identified as a key intermediate in patents filed by major pharmaceutical entities like Bristol-Myers Squibb (BMS) and GlaxoSmithKline (GSK) .[1]

-

Key Case Study: In WO2015089143 , BMS researchers utilized 5-fluoro-4-methylpyrimidine scaffolds to develop modulators of IL-12, IL-23, and IFN-alpha responses (Tyk2 inhibitors).[1] This marked a shift from simple aniline linkers to more flexible, homologated alkyl-amine linkers like the methanamine, allowing the pharmacophore to explore adjacent binding pockets (e.g., the solvent-exposed front).[1]

Chemical Architecture & Properties

Understanding the causality behind the experimental use of this scaffold requires analyzing its electronic and steric properties.[1]

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | C₆H₈FN₃ | Low MW allows for "Fragment-Based Drug Design" (FBDD).[1] |

| Molecular Weight | 141.15 g/mol | High ligand efficiency (LE).[1] |

| C5-Fluorine | Electronegative, Lipophilic | Blocks metabolism; increases logP slightly; modulates ring electron density.[1] |

| C4-Methyl | Steric Bulk | Induces atropisomerism or restricts rotation when bound; fills hydrophobic pockets (e.g., the "gatekeeper" region).[1] |

| C2-Methanamine | Primary Amine (-CH₂NH₂) | Acts as a flexible nucleophile for amide coupling, reductive amination, or SNAr reactions.[1] |

Synthetic Methodology

The synthesis of (5-Fluoro-4-methylpyrimidin-2-yl)methanamine is a self-validating process that typically proceeds from the commercially available 2-chloro-5-fluoro-4-methylpyrimidine .[1]

4.1 Retrosynthetic Analysis

The most robust route involves the introduction of a carbon nucleophile (cyanide) followed by reduction.[1] Direct substitution with a methylamine equivalent is often challenging due to the competing reactivity of the amine.[1]

4.2 Detailed Experimental Protocol

Objective: Synthesize (5-Fluoro-4-methylpyrimidin-2-yl)methanamine from 2-chloro-5-fluoro-4-methylpyrimidine.

Step 1: Cyanation (Rosenmund-von Braun Reaction variant) [1]

-

Reagents: 2-Chloro-5-fluoro-4-methylpyrimidine (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), Pd(PPh₃)₄ (0.05 eq), DMF (Solvent).[1]

-

Procedure:

-

Charge a reaction vessel with the chloropyrimidine and Zn(CN)₂ in anhydrous DMF.

-

Degas the solution with N₂ for 15 minutes (Critical: Oxygen poisons the Pd(0) catalyst).

-

Add Pd(PPh₃)₄ and heat to 90-100°C for 4-6 hours.

-